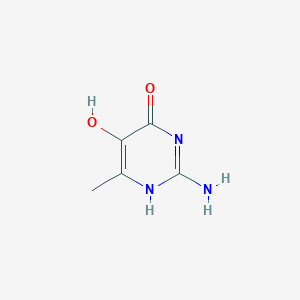

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aselacin C es un pentadepsipéptido cíclico aislado de la especie Acremonium en 1994 por investigadores de Abbott Laboratories . Es conocido por su capacidad para inhibir la unión de la endotelina a su receptor en membranas auriculares bovinas y cerebrales porcinas . El compuesto tiene una fórmula molecular de C46H66N8O11 y un peso molecular de 907.06 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Aselacin C es producido por la especie Acremonium a través de fermentación estacionaria . Los hongos se cultivan en una atmósfera relativamente seca, lo que fomenta la formación de hifas aéreas, cuerpos fructíferos y otras estructuras . El proceso de fermentación implica el crecimiento de los hongos en un medio líquido, seguido de la adición de acetona y una mezcla de tolueno y acetato de etilo . La mezcla resultante se somete entonces a cromatografía de contracorriente para aislar el compuesto .

Métodos de producción industrial: La producción industrial de Aselacin C sigue un proceso similar a la ruta sintética. Los hongos se cultivan en cultivos estacionarios a gran escala, y el compuesto se extrae utilizando disolventes y se purifica mediante cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Aselacin C se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran Aselacin C incluyen agentes oxidantes, agentes reductores y nucleófilos . Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar que se logren las modificaciones deseadas .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran Aselacin C incluyen pentadepsipéptidos cíclicos modificados con una actividad biológica mejorada . Estos productos se utilizan a menudo en la investigación y desarrollo de nuevos agentes terapéuticos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been identified as a potent inhibitor of leukotriene synthesis , which is crucial in the treatment of various inflammatory conditions. Research indicates that derivatives of this compound can inhibit the enzyme 5-lipoxygenase, thereby reducing the production of leukotrienes, which are implicated in asthma, cardiovascular diseases, and other inflammatory disorders .

Anti-inflammatory Applications

- Asthma and Allergic Reactions : The ability to inhibit leukotriene synthesis makes this compound a candidate for treating asthma and allergic reactions. In vitro studies have shown that it can significantly reduce bronchoconstriction and inflammation in animal models .

- Gastrointestinal Protection : The compound exhibits cytoprotective properties against ethanol-induced gastric ulcers, indicating its potential use as a non-antisecretory anti-ulcer agent. This property is particularly relevant for patients with peptic ulcers or gastritis .

Synthesis and Derivative Development

The synthesis of 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one has been optimized to produce various derivatives with enhanced biological activities. For instance, modifications at the 5-position have led to compounds that exhibit improved potency against nitric oxide production in immune cells, showcasing their potential as anti-inflammatory agents .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-Fluoro derivative | 2 | Strong inhibition of nitric oxide production |

| Unsubstituted variant | 36 | Moderate inhibition of nitric oxide production |

Treatment of Inflammatory Diseases

A study investigated the efficacy of this compound in models of inflammatory bowel disease (IBD). The results demonstrated a significant reduction in inflammation markers and improved histological scores in treated animals compared to controls. This suggests its potential as a therapeutic agent for IBD .

Cancer Research

Recent investigations have explored the anti-cancer properties of this compound. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, making these compounds promising candidates for further development in oncology.

Mecanismo De Acción

Aselacin C ejerce sus efectos inhibiendo la unión de la endotelina a sus receptores, específicamente el receptor de endotelina tipo A y el receptor de endotelina tipo B . Esta inhibición previene los efectos vasoconstrictores de la endotelina, lo que lleva a una disminución de la presión arterial y una mejora de la función cardiovascular . Los objetivos moleculares del compuesto incluyen los receptores de endotelina presentes en las membranas auriculares bovinas y cerebrales porcinas .

Comparación Con Compuestos Similares

Estos compuestos comparten una estructura de pentadepsipéptido cíclico similar pero difieren en la funcionalización de sus cadenas de ácidos grasos . Aselacin C es único en su inhibición específica de la unión del receptor de endotelina, lo que lo convierte en una herramienta valiosa en la investigación cardiovascular . Otros compuestos similares incluyen ciclo péptidos como acremonpéptidos E y F, que también exhiben actividad biológica y se aíslan de la especie Acremonium .

Actividad Biológica

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, also known as Aselacin C, is a pyrimidine derivative with notable biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C5H7N3O

Molecular Weight : 141.13 g/mol

CAS Number : 14405-13-1

The structure of this compound features a six-membered pyrimidine ring containing two nitrogen atoms, along with hydroxyl and amino functional groups that contribute to its reactivity and biological interactions.

Synthesis

This compound can be synthesized through several methods, often involving the reaction of pyrimidine derivatives under controlled conditions to optimize yield and purity. It can also be isolated from various natural sources, including certain fungi such as Acremonium species.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives have demonstrated efficacy against a range of bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Properties

The compound has shown promise in anticancer research due to its ability to interfere with cellular proliferation processes. Studies suggest that it may act as an inhibitor in biochemical pathways related to nucleic acid synthesis and cell cycle regulation. For instance, similar pyrimidine derivatives have been observed to induce apoptosis in cancer cells .

In a comparative study on the cytotoxic effects of related compounds, it was found that derivatives of pyrimidines could significantly reduce the viability of cancer cell lines while sparing normal cells .

Case Studies

- Antimicrobial Efficacy :

-

Cytotoxicity against Cancer Cells :

- In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards HeLa cells (cervical cancer cells), with significant reductions in cell viability observed at specific concentrations. The mechanism was attributed to the compound's interference with metabolic pathways essential for cancer cell survival .

The biological activity of this compound primarily involves its interaction with biological receptors or enzymes. Its amino and hydroxyl groups facilitate hydrogen bonding, enhancing its binding affinity to target proteins involved in critical cellular processes such as DNA replication and repair.

Research Findings Summary

Propiedades

IUPAC Name |

2-amino-5-hydroxy-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJOARNJMDDAHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14405-13-1 |

Source

|

| Record name | 2-AMINO-6-METHYL-4,5-PYRIMIDINEDIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.